2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol
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Overview
Description
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a compound with a molecular formula of C11H17N3O It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a pyrimidin-5-ylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pyrimidin-5-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanal derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or alkylated cyclohexanol derivatives.
Scientific Research Applications
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidines: These compounds share a similar pyrimidine structure and have been studied for their pharmacological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also contain a pyrimidine ring and have shown potential therapeutic applications.
Uniqueness
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific combination of a cyclohexanol backbone with a pyrimidin-5-ylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
2-((Pyrimidin-5-ylmethyl)amino)cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring linked to a cyclohexanol moiety via an amino group. Its molecular formula is C10H14N3O, and it possesses both hydrophilic and lipophilic characteristics, which may influence its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine ring and subsequent coupling with cyclohexanol derivatives. The synthetic pathways often utilize standard organic reactions such as nucleophilic substitutions and cyclizations.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, aminopyrimidine derivatives have shown promising results as inhibitors of various kinases involved in cancer progression. The mechanism often involves the inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell division and proliferation.
Compound | IC50 (µM) | Target |
---|---|---|
AS15 | <0.001 | PDI |
2-(5-Iodopyrimidin-4-yl)amino-cyclohexan-1-ol | Varies | Various cancer cell lines |
2. Protein Disulfide Isomerase (PDI) Inhibition
Inhibitors targeting PDI are gaining attention due to their role in cancer therapy. Compounds structurally related to this compound have been identified as potent PDI inhibitors, with some showing nanomolar activity. This inhibition can disrupt protein folding in cancer cells, leading to apoptosis.
3. Antimicrobial Activity
Some derivatives of pyrimidine-based compounds have demonstrated antimicrobial properties against various pathogens, including resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported in the range of 16–32 µg/mL against Staphylococcus aureus.
Compound | MIC (µg/mL) | Activity |
---|---|---|
2b | 16 | Antibacterial |
2d | 16 | Antibacterial |
Case Study 1: Inhibition of Cancer Cell Lines
In a recent study, a series of pyrimidine-derived compounds were evaluated for their cytotoxic effects on human tumor cell lines such as LCLC-103H and A427. The results indicated that compounds with a similar structure to this compound exhibited IC50 values below 10 µM, suggesting strong anticancer potential.
Case Study 2: PDI Inhibition in Glioblastoma Multiforme
A medium-throughput screening identified several α-amino benzylphenols as potent PDI inhibitors in glioblastoma multiforme (GBM). These findings support the hypothesis that targeting PDI could be an effective strategy for treating aggressive tumors.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(pyrimidin-5-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H17N3O/c15-11-4-2-1-3-10(11)14-7-9-5-12-8-13-6-9/h5-6,8,10-11,14-15H,1-4,7H2 |
InChI Key |
GXTUWNUZMZGWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)NCC2=CN=CN=C2)O |
Origin of Product |
United States |
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